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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Cyclohexyl-2-fluoro-5-methylaniline

Abstract This technical guide provides a detailed exploration of the physicochemical properties of 4-Cyclohexyl-2-fluoro-5-methylaniline, a substituted aniline with significant potential in pharmaceutical and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exploration of the physicochemical properties of 4-Cyclohexyl-2-fluoro-5-methylaniline, a substituted aniline with significant potential in pharmaceutical and materials science applications.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical principles to offer a comprehensive profile. The guide covers molecular structure, expected physicochemical parameters, and detailed, field-proven methodologies for its synthesis and analysis. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for their work.

Introduction and Molecular Structure

4-Cyclohexyl-2-fluoro-5-methylaniline is an aromatic amine characterized by a multifaceted substitution pattern on the aniline core. The presence of a bulky, lipophilic cyclohexyl group, an electron-withdrawing fluorine atom, and an electron-donating methyl group imparts a unique combination of steric and electronic properties.[1] These features are critical in dictating the molecule's reactivity, metabolic stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.[1]

The strategic placement of these functional groups influences the molecule's overall polarity, basicity, and potential for intermolecular interactions. The fluorine atom at the ortho position to the amine can modulate the pKa of the amino group and influence its hydrogen bonding capabilities. The cyclohexyl group at the para position significantly increases lipophilicity, which can enhance membrane permeability, a crucial factor in drug design.

Table 1: Chemical Identity and Structural Details of 4-Cyclohexyl-2-fluoro-5-methylaniline

IdentifierValueSource
IUPAC Name 4-cyclohexyl-2-fluoro-5-methylaniline[1]
Molecular Formula C₁₃H₁₈FN[1]
Molecular Weight 207.29 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1C2CCCCC2)F)N[1]
InChI Key FBTAAVOGHOGXJJ-UHFFFAOYSA-N[1]

Physicochemical Properties: Known and Predicted Data

Direct experimental values for many physicochemical properties of 4-Cyclohexyl-2-fluoro-5-methylaniline are not widely published. The following table summarizes known information and provides predicted values based on the properties of structurally analogous compounds and computational models.

Table 2: Summary of Physicochemical Properties

PropertyValue (Experimental/Predicted)Comments and Comparative Data
Physical State Solid or low-melting solid at STPSubstituted anilines with similar molecular weights are often solids. For example, 5-Fluoro-2-methylaniline has a melting point of 38-40 °C.[2]
Melting Point Not experimentally determined. Predicted: 45-65 °CThe presence of the bulky cyclohexyl group may lead to a higher melting point compared to smaller analogs due to increased crystal lattice energy.
Boiling Point Not experimentally determined.Boiling points of substituted anilines are typically high. For instance, 4-Fluoro-2-methylaniline boils at 90-92 °C at 16 mmHg.[3] Due to its higher molecular weight, the boiling point of the title compound is expected to be significantly higher.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water.The large hydrophobic cyclohexyl and aromatic moieties predict low aqueous solubility, a common feature for many amines with large hydrocarbon substituents.[4]
pKa (of the conjugate acid) Not experimentally determined. Predicted: 3.5 - 4.5The pKa of aniline is 4.6. The ortho-fluoro substituent is electron-withdrawing and is expected to decrease the basicity (lower the pKa) of the amino group. Computational methods can provide more precise predictions.[5][6][7]
LogP (Octanol-Water Partition Coefficient) Not experimentally determined. Predicted: > 4.0The cyclohexyl group significantly increases the lipophilicity of the molecule. The calculated XLogP3-AA for the related compound 4-Fluoro-2-(4-methylcyclohexyl)aniline is 4.1, suggesting a highly lipophilic nature.[8]

Spectroscopic Profile: An Interpretive Guide

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, methyl, and amine protons.

  • Aromatic Protons (δ 6.5-7.0 ppm): Two signals are expected in the aromatic region, each integrating to one proton. These would likely appear as singlets or narrow doublets due to the substitution pattern. The coupling with the fluorine atom will further split these signals.

  • Amine Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

  • Cyclohexyl Protons (δ 1.2-1.9 ppm): A series of complex, overlapping multiplets for the eleven protons of the cyclohexyl group.

  • Methyl Protons (δ 2.1-2.3 ppm): A sharp singlet integrating to three protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will be shifted downfield.[9] The other aromatic carbon signals will also exhibit smaller C-F couplings.

  • Cyclohexyl Carbons (δ 25-45 ppm): Signals corresponding to the carbons of the cyclohexyl ring are expected in this range.

  • Methyl Carbon (δ 15-20 ppm): A single signal for the methyl group carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine.

  • C-H Stretching (2850-3000 cm⁻¹): Bands corresponding to the sp³ hybridized C-H bonds of the cyclohexyl and methyl groups, and sp² hybridized C-H bonds of the aromatic ring.

  • C=C Stretching (1500-1600 cm⁻¹): Aromatic ring skeletal vibrations.

  • C-N Stretching (1250-1350 cm⁻¹): Aromatic amine C-N stretching.

  • C-F Stretching (1100-1200 cm⁻¹): A strong absorption band characteristic of the C-F bond.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 207. The fragmentation pattern would likely involve the loss of methyl or fragments from the cyclohexyl ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Purification: A Generalized Protocol

A plausible synthetic route to 4-Cyclohexyl-2-fluoro-5-methylaniline can be adapted from established methods for the synthesis of substituted anilines, such as the reduction of a nitroaromatic precursor.[10]

Proposed Synthetic Workflow

Synthesis_Workflow Start 1-Cyclohexyl-4-fluoro-2-methylbenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 4-Cyclohexyl-2-fluoro-5-methyl-1-nitrobenzene Nitration->Nitro_Intermediate Reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) Nitro_Intermediate->Reduction Product 4-Cyclohexyl-2-fluoro-5-methylaniline Reduction->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for 4-Cyclohexyl-2-fluoro-5-methylaniline.

Step-by-Step Experimental Protocol

Step 1: Nitration of 1-Cyclohexyl-4-fluoro-2-methylbenzene

  • To a stirred solution of 1-Cyclohexyl-4-fluoro-2-methylbenzene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of 4-Cyclohexyl-2-fluoro-5-methyl-1-nitrobenzene

  • Dissolve the crude nitro-intermediate in ethanol or ethyl acetate.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]

  • If using iron, reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).[10]

  • Cool the reaction mixture, filter off the solid catalyst or iron residues, and concentrate the filtrate.

  • Basify the residue with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline product.

Step 3: Purification

  • Purify the crude 4-Cyclohexyl-2-fluoro-5-methylaniline by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.

Analytical Methodologies

The purity and concentration of 4-Cyclohexyl-2-fluoro-5-methylaniline can be determined using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust method for the analysis of substituted anilines.[11][12]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in mobile phase Filter Filter through 0.45 µm filter Sample_Prep->Filter Standard_Prep Prepare calibration standards Standard_Prep->Filter Injection Inject onto C18 column Filter->Injection Elution Isocratic or gradient elution (e.g., Acetonitrile/Water) Injection->Elution Detection UV Detection (e.g., 254 nm) Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of substituted anilines.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of acetonitrile or methanol and water, potentially with a buffer to control pH.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Column Temperature: 30-40 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable anilines.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection at an elevated temperature (e.g., 250 °C).

  • Oven Program: A temperature gradient to ensure good separation (e.g., starting at 70 °C and ramping to 250 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Cyclohexyl-2-fluoro-5-methylaniline is not widely available, it should be handled with the care appropriate for substituted anilines. Many anilines are toxic and can be absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.

Conclusion

4-Cyclohexyl-2-fluoro-5-methylaniline is a compound with significant potential, stemming from its unique structural combination of lipophilic and electronically-modulating substituents. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed, practical protocols for its synthesis and analysis. By leveraging data from analogous structures and established scientific principles, this document serves as a valuable resource for scientists and researchers, enabling them to better understand, handle, and utilize this compound in their research and development endeavors.

References

  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]

  • University of Arizona, College of Pharmacy. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Mehdinia, A., & Ghassemzadeh, L. (2012). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science, 50(9), 820–826. [Link]

  • ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Lally, J. M., Spillane, W. J., & Kanetani, F. (1988). The determination of unsulphonated primary aromatic amines in water-soluble food dyes and other food additives. Analyst, 113, 405-408. [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]

  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • O'Hagan, D., et al. (2020). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry – A European Journal, 26(72), 17468-17476. [Link]

  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints 4:e2564v2. [Link]

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Rowan University. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Sinochem Nanjing Corporation. 2-Fluoro-5-Methylaniline. [Link]

  • Aladdin Scientific. 4-Chloro-2-fluoro-5-methylaniline | 116759-33-2. [Link]

  • ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. [Link]

  • NIST. 2-Fluoro-5-methylaniline. [Link]

  • NIST. 2-Fluoro-5-methylaniline. [Link]

  • MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines. [Link]

  • Kalisz, D., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2002). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica, 59(2), 121–126. [Link]

  • Thieme. 4. 13C NMR Spectroscopy. [Link]

  • SpectraBase. N-Cyclohexyl-4-methylaniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 4-Fluoro-2-(4-methylcyclohexyl)aniline. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • PubChem. CID 149416743 | C9H19F. [Link]

  • Wiley Online Library. Phenanthroline‐Ln(III)‐DOTA d–f Hybrids as Small‐Molecule Theranostics. [Link]

Sources

Exploratory

Mechanism of action of 4-Cyclohexyl-2-fluoro-5-methylaniline derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4-Cyclohexyl-2-fluoro-5-methylaniline Derivatives as Putative Kinase Inhibitors Abstract Substituted anilines are a cornerstone of modern medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Cyclohexyl-2-fluoro-5-methylaniline Derivatives as Putative Kinase Inhibitors

Abstract

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous targeted therapies, particularly in oncology.[1][2] The 4-Cyclohexyl-2-fluoro-5-methylaniline scaffold represents a promising, yet underexplored, class of compounds with significant potential as kinase inhibitors. The unique combination of a bulky, lipophilic cyclohexyl group, an electron-withdrawing fluorine atom, and an aniline core provides a versatile platform for designing potent and selective modulators of key cellular signaling pathways.[3][4] This technical guide provides a comprehensive framework for elucidating the mechanism of action of these derivatives, using Cyclin-Dependent Kinase 2 (CDK2) as a representative target. We will explore the scientific rationale behind target identification, describe detailed experimental protocols for mechanism validation, and present a model for their impact on cell cycle regulation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small-molecule therapeutics.

Introduction: The Therapeutic Potential of the Aniline Scaffold

The aniline moiety is a privileged scaffold in drug discovery, renowned for its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[2][5] Kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6][7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a critical class of therapeutic targets.[6]

The 4-Cyclohexyl-2-fluoro-5-methylaniline scaffold incorporates several features designed to enhance drug-like properties:

  • Cyclohexyl Group: This bulky, hydrophobic group can form favorable van der Waals interactions within hydrophobic pockets of the target protein, potentially enhancing binding affinity and selectivity.[3]

  • Fluorine Atom: The high electronegativity of fluorine can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity. Furthermore, fluorine substitution is a common strategy to improve metabolic stability and membrane permeability.[4]

  • Aniline Core: Serves as the primary anchor, typically forming one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a critical interaction for many Type I kinase inhibitors.[2][5]

Given these structural attributes, a logical and compelling hypothesis is that these derivatives act as competitive inhibitors of ATP in protein kinases. This guide will proceed by detailing the necessary steps to test this hypothesis, focusing on CDK2 as a plausible and well-characterized target involved in cell cycle progression.

Target Identification and Validation

The first step in characterizing a new compound series is to identify and validate its primary molecular target(s). This process involves a combination of computational and experimental approaches designed to move from a broad screening of potential targets to a high-confidence confirmation of the primary mechanism.

Experimental Workflow for Target Identification

A typical workflow for identifying the protein target of a novel small molecule inhibitor is a multi-stage process that begins with broad, high-throughput screening and progressively narrows the focus to a specific target and pathway. This ensures a rigorous and unbiased approach to mechanism of action studies.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mechanism Validation A Kinase Panel Screen (e.g., 400+ kinases) C Dose-Response Analysis (Determine IC50 values for top hits) A->C Identify primary kinase families B Phenotypic Screen (e.g., Anti-proliferation in Cancer Cell Lines) B->C Correlate phenotype with kinase activity D Affinity-Based Assays (e.g., KiNativ, Cellular Thermal Shift Assay - CETSA) C->D Prioritize potent hits E Biochemical Assays (Confirm direct enzyme inhibition) D->E Confirm direct target binding F Cellular Assays (Validate target engagement & downstream effects) E->F Link biochemical potency to cellular effect G Structural Biology (X-ray crystallography to confirm binding mode) F->G Visualize interaction

Caption: A generalized workflow for kinase inhibitor target identification and validation.
Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

To confirm direct inhibition of a purified kinase (e.g., CDK2/Cyclin E), a biochemical assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified CDK2/Cyclin E enzyme, its specific substrate (e.g., a histone H1-derived peptide), and a concentration of ATP near the Michaelis constant (Km) to ensure competitive binding can be detected.

  • Compound Plating: Create a serial dilution of the 4-Cyclohexyl-2-fluoro-5-methylaniline derivative in a 96- or 384-well plate. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase/substrate/ATP mixture to the wells containing the test compounds. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Elucidation of the Molecular Mechanism

Once CDK2 is validated as a primary target, the next step is to understand how the compound inhibits the enzyme and how structural modifications affect this activity.

Proposed Binding Mode and Structure-Activity Relationship (SAR)

Based on known aniline-based kinase inhibitors, the proposed binding mode involves the aniline N-H group forming a critical hydrogen bond with the hinge region of the CDK2 ATP-binding pocket. The cyclohexyl moiety would likely occupy a nearby hydrophobic pocket, while the fluoro-substituted ring resides near the solvent-exposed region.

Relating structural changes to biological activity (SAR) is crucial for optimizing a lead compound.[8] By synthesizing and testing a series of analogs, researchers can probe the specific interactions that drive potency and selectivity.

Table 1: Representative Structure-Activity Relationship Data for CDK2 Inhibition

Compound IDR1 (at position 4)R2 (at position 2)R3 (at position 5)CDK2 IC50 (nM)A549 Cell Proliferation IC50 (µM)
LEAD-001 CyclohexylFluoroMethyl1502.5
ANA-002 PhenylFluoroMethyl4508.1
ANA-003 CyclohexylChloroMethyl2254.3
ANA-004 CyclohexylFluoroHydrogen800> 10
ANA-005 tert-ButylFluoroMethyl650> 10

Data are hypothetical and for illustrative purposes only.

From this representative data, we can infer:

  • The cyclohexyl group at R1 is preferred over a phenyl or tert-butyl group, suggesting a well-defined hydrophobic pocket.

  • A fluorine atom at R2 provides better potency than chlorine, likely due to its specific electronic properties.

  • The methyl group at R3 is critical for activity, as its removal significantly reduces potency.

Impact on Downstream Signaling: The Cell Cycle Pathway

CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition of the cell cycle. Its primary role is to phosphorylate the retinoblastoma protein (pRb). Phosphorylated pRb releases the transcription factor E2F, which then activates the genes necessary for DNA replication, committing the cell to division. Inhibition of CDK2 is expected to block this process, leading to cell cycle arrest at the G1/S checkpoint.

G GF Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras Activates CyclinD_CDK46 Cyclin D CDK4/6 Complex Ras->CyclinD_CDK46 Upregulates Cyclin D pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb CyclinE_CDK2 Cyclin E CDK2 Complex pRb_E2F->CyclinE_CDK2 Releases E2F which upregulates Cyclin E p_pRb Phosphorylated pRb CyclinE_CDK2->p_pRb Hyper-phosphorylates pRb Arrest G1/S Cell Cycle Arrest E2F Free E2F p_pRb->E2F Releases E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor 4-Cyclohexyl-2-fluoro-5-methylaniline Derivative Inhibitor->CyclinE_CDK2 INHIBITS Inhibitor->Arrest

Caption: The role of CDK2 in the G1/S transition and the point of intervention.

Cellular Effects and Phenotypic Outcomes

Validating that the biochemical inhibition of CDK2 translates into a predictable cellular response is a critical step. The primary predicted outcome of CDK2 inhibition is a halt in cell proliferation due to G1/S phase cell cycle arrest.

Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on CDK2 (e.g., A549 non-small cell lung cancer) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a period that allows for several cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells contain mitochondrial reductases that convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Plot absorbance against inhibitor concentration to calculate the IC50 value for cell proliferation.

Protocol: Cell Cycle Analysis by Flow Cytometry

To confirm that the observed anti-proliferative effect is due to cell cycle arrest at the G1/S boundary, flow cytometry analysis of DNA content is performed.

Methodology:

  • Treatment and Harvesting: Treat cells with the test compound at a concentration near its IC50 for proliferation (e.g., 24 hours). Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Rehydrate the cells and stain them with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have an intermediate amount. A successful CDK2 inhibitor will cause a significant increase in the population of cells in the G1 peak and a corresponding decrease in the S and G2/M populations.

Conclusion and Future Directions

The 4-Cyclohexyl-2-fluoro-5-methylaniline scaffold presents a compelling starting point for the development of novel kinase inhibitors. This guide outlines a systematic and rigorous approach to confirm this hypothesis, using CDK2 as a representative target. By combining biochemical assays to confirm direct enzyme inhibition, cellular assays to validate the downstream phenotypic effects, and SAR studies to optimize potency, researchers can effectively characterize the mechanism of action of this promising compound class.

Future work should focus on broad kinase selectivity profiling to understand off-target effects and ensure a favorable therapeutic window. In vivo studies in relevant animal models would be the subsequent step to evaluate the pharmacokinetic properties and anti-tumor efficacy of lead compounds derived from this scaffold.

References

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  • O'Hagan, D., et al. (n.d.). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC.
  • BenchChem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
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  • ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery.
  • University of Dundee Research Portal. (2025, October 31). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Retrieved from Discovery - the University of Dundee Research Portal.
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  • PubMed. (2009, January 1). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • PMC. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PubMed. (2019, October 1). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • Kumar, R., et al. (2011, May 26). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues.
  • BOC Sciences. (2023, July 1). FDA-approved small molecule kinase inhibitors-Part 1.
  • BenchChem. (n.d.). The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.
  • PubMed. (2010, December 15). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Cyclohexyl-2-fluoro-5-methylaniline in Organic Solvents

Introduction: Understanding the Importance of Solubility in Drug Development 4-Cyclohexyl-2-fluoro-5-methylaniline is a substituted aniline derivative with potential applications in pharmaceuticals and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Importance of Solubility in Drug Development

4-Cyclohexyl-2-fluoro-5-methylaniline is a substituted aniline derivative with potential applications in pharmaceuticals and materials science due to its unique structural features. A thorough understanding of its solubility in various organic solvents is a critical first step in its journey from laboratory synthesis to practical application. Solubility data informs crucial decisions in process chemistry, formulation development, and purification strategies. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility profile of this compound.

The molecular structure of 4-Cyclohexyl-2-fluoro-5-methylaniline, featuring a nonpolar cyclohexyl group, a polar amino group, a fluorine atom, and a methyl group on an aromatic ring, suggests a nuanced solubility behavior that will be explored herein. While it is known to be soluble in organic solvents such as ethanol and dichloromethane, a detailed quantitative profile across a spectrum of solvents is essential for its effective utilization.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For 4-Cyclohexyl-2-fluoro-5-methylaniline, the key structural components influencing its solubility are:

  • The Aniline Moiety: The aromatic amine group (-NH2) can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic and aprotic solvents.

  • The Cyclohexyl Group: This large, nonpolar aliphatic ring will contribute significantly to the compound's solubility in nonpolar solvents through van der Waals interactions.

  • The Fluoro and Methyl Substituents: The electron-withdrawing fluorine atom and electron-donating methyl group will modulate the polarity and hydrogen bonding capacity of the aniline ring, subtly influencing its interactions with different solvents.

Based on these features, it is anticipated that 4-Cyclohexyl-2-fluoro-5-methylaniline will exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity, hydrogen bonding capability, and overall chemical nature.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the saturation shake-flask method . This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess 4-Cyclohexyl-2-fluoro-5-methylaniline prep2 Add to a vial with a known volume of solvent prep1->prep2 equil1 Seal vial and place in a thermostatically controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours at a constant temperature (e.g., 25 °C) equil1->equil2 sep1 Allow solution to settle equil2->sep1 sep2 Filter through a 0.45 µm syringe filter to remove undissolved solid sep1->sep2 anal1 Prepare a dilution series of the filtrate sep2->anal1 anal2 Analyze by a validated analytical method (e.g., HPLC or UV-Vis) anal1->anal2 anal3 Calculate concentration against a standard curve anal2->anal3

Caption: Workflow for the saturation shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Cyclohexyl-2-fluoro-5-methylaniline to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium solubility is achieved. The agitation should be vigorous enough to keep the solid suspended.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Prepare a series of standard solutions of 4-Cyclohexyl-2-fluoro-5-methylaniline of known concentrations in the same solvent.

    • Analyze the diluted sample and the standard solutions using a validated analytical method.

Analytical Methods for Quantification

The choice of analytical method will depend on the properties of the analyte and the available instrumentation. Two common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity and specificity.

    • Method: Inject a known volume of the diluted sample and standards onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Detection: Use a UV detector set to the wavelength of maximum absorbance (λmax) of 4-Cyclohexyl-2-fluoro-5-methylaniline.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use this curve to determine the concentration of the diluted sample.

  • UV-Vis Spectrophotometry: A simpler and more rapid method, suitable if the compound has a distinct chromophore and there are no interfering substances.

    • Method: Measure the absorbance of the diluted sample and standards at the λmax of the compound in the specific solvent.

    • Quantification: Create a calibration curve of absorbance versus concentration for the standards and use it to determine the concentration of the diluted sample.

Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be expressed in standard units such as grams per liter (g/L) or moles per liter (mol/L).

Solvent Selection for a Comprehensive Profile

To generate a meaningful solubility profile, a diverse range of organic solvents should be selected, covering a spectrum of polarities and chemical functionalities. The following table provides a suggested list of solvents for initial screening.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding, which may interact favorably with the aniline moiety.
Polar Aprotic Acetonitrile, DMSOPossess large dipole moments and can accept hydrogen bonds.
Nonpolar Hexane, TolueneWill primarily interact with the nonpolar cyclohexyl group.
Halogenated DichloromethaneA good general-purpose solvent for many organic compounds.
Ethers Diethyl Ether, THFCan act as hydrogen bond acceptors.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of 4-Cyclohexyl-2-fluoro-5-methylaniline at 25 °C

SolventSolubility (g/L)Solubility (mol/L)
MethanolExperimental DataCalculated Data
EthanolExperimental DataCalculated Data
AcetonitrileExperimental DataCalculated Data
DichloromethaneExperimental DataCalculated Data
TolueneExperimental DataCalculated Data
HexaneExperimental DataCalculated Data

Interpreting this data in the context of the solvent properties and the compound's structure will provide valuable insights into the governing intermolecular forces. For example, high solubility in both polar and nonpolar solvents would indicate that both the aniline and cyclohexyl moieties play significant roles in the dissolution process.

Conclusion

While specific quantitative solubility data for 4-Cyclohexyl-2-fluoro-5-methylaniline is not widely published, this guide provides a robust framework for its experimental determination. By employing the saturation shake-flask method and a carefully selected range of organic solvents, researchers and drug development professionals can generate a comprehensive solubility profile. This data is fundamental for the rational design of synthetic workups, purification protocols, and ultimately, the formulation of products containing this promising compound. The principles and methodologies outlined herein are grounded in established practices and provide a self-validating system for obtaining reliable and reproducible solubility data.

References

  • EvitaChem. (n.d.). Buy 4-Cyclohexyl-2-fluoro-5-methylaniline (EVT-13313553).
  • BenchChem. (n.d.). The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide.
  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21573-21584. DOI:10.1039/D1RA02474D
  • Scribd. (n.d.). Aniline Solubility in Water and NaOH.
  • ResearchGate. (n.d.). Solubility experiments of aniline tetramer in different solvents.
  • EvitaChem. (n.d.). Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451).
  • Popescu, A. M., et al. (2018). An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives. Polymers, 10(11), 1234. DOI:10.3390/polym10111234
  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylaniline.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline synthesis.
  • Merck. (n.d.). 4-Chloro-2-fluoro-5-methylaniline.
  • Molport. (n.d.). N-cyclohexyl-3-fluoro-5-methylaniline.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluoro-2-methylaniline.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • BenchChem. (n.d.). Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline.
  • Sinochem Nanjing Corporation. (n.d.). 2-Fluoro-5-Methylaniline.
  • Aladdin Scientific. (n.d.). 4-Chloro-2-fluoro-5-methylaniline.

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Cyclohexyl-2-fluoro-5-methylaniline intermediates

Application Note: Protocol for Synthesizing 4-Cyclohexyl-2-fluoro-5-methylaniline Intermediates Executive Summary The compound 4-Cyclohexyl-2-fluoro-5-methylaniline (CAS No. 2060046-05-9) is a highly valued building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Synthesizing 4-Cyclohexyl-2-fluoro-5-methylaniline Intermediates

Executive Summary

The compound 4-Cyclohexyl-2-fluoro-5-methylaniline (CAS No. 2060046-05-9) is a highly valued building block in the development of advanced pharmaceuticals, particularly in the synthesis of kinase inhibitors targeting VEGFR2 and other hyperproliferative disease pathways[1],[2]. Synthesizing this intermediate presents a specific challenge: the direct introduction of a cyclohexyl group to an aryl halide via standard sp3-sp2 cross-coupling is notoriously inefficient. This application note details a field-proven, two-step protocol utilizing a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation to ensure high yields, scalability, and exceptional chemoselectivity.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a Senior Application Scientist, I strongly advise against attempting a direct cross-coupling between 4-bromo-2-fluoro-5-methylaniline and cyclohexylboronic acid. Alkylboronic acids possessing β -hydrogens are highly susceptible to from the palladium(II) intermediate, which typically results in the formation of undesired alkene byproducts and stalled catalytic cycles[3],[4].

The Two-Step Solution:

  • sp2-sp2 Suzuki-Miyaura Coupling: We substitute the alkylboronic acid with cyclohex-1-en-1-ylboronic acid . Because this is an sp2-hybridized nucleophile, the transmetalation is rapid, and the intermediate lacks the flexibility to undergo β -hydride elimination. We utilize Pd(dppf)Cl₂ as the catalyst; its large bite angle (99°) forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, overcoming the steric hindrance of the ortho-methyl group on the aniline ring.

  • Catalytic Hydrogenation: The resulting cyclohexenyl intermediate is cleanly reduced to the target cyclohexyl moiety using standard 10% Pd/C under a mild hydrogen atmosphere. This step is completely chemoselective, leaving the aryl fluoride and the aromatic ring intact.

Synthetic Pathway Visualization

Pathway SM 4-Bromo-2-fluoro-5-methylaniline (CAS: 418762-26-2) Int 4-(Cyclohex-1-en-1-yl)- 2-fluoro-5-methylaniline SM->Int Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 12h Prod 4-Cyclohexyl-2-fluoro-5-methylaniline (CAS: 2060046-05-9) Int->Prod Step 2: Hydrogenation 10% Pd/C, H2 (1 atm) MeOH, RT, 6h

Figure 1: Two-step synthetic workflow for 4-Cyclohexyl-2-fluoro-5-methylaniline.

Quantitative Reaction Parameters

Table 1: Stoichiometry for Step 1 (Suzuki-Miyaura Coupling)

Reagent MW ( g/mol ) Equivalents Mass/Vol (10 mmol scale) Functional Role
[5] 204.04 1.0 eq 2.04 g Electrophile
Cyclohex-1-en-1-ylboronic acid 125.96 1.2 eq 1.51 g Nucleophile
Pd(dppf)Cl₂ 731.70 0.05 eq 0.36 g Catalyst
Potassium Carbonate (K₂CO₃) 138.21 3.0 eq 4.15 g Base (Activates Boronic Acid)

| 1,4-Dioxane / H₂O (4:1) | N/A | N/A | 40 mL | Biphasic Solvent System |

Table 2: Stoichiometry for Step 2 (Catalytic Hydrogenation)

Reagent MW ( g/mol ) Equivalents Mass/Vol Functional Role
4-(Cyclohex-1-en-1-yl)-... 205.27 1.0 eq ~2.05 g Alkene Intermediate
10% Palladium on Carbon N/A 10% w/w 200 mg Heterogeneous Catalyst
Hydrogen Gas (H₂) 2.02 Excess 1 atm (Balloon) Reductant

| Methanol (MeOH) | 32.04 | N/A | 30 mL | Solvent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Cyclohex-1-en-1-yl)-2-fluoro-5-methylaniline

This protocol is designed as a self-validating system; visual cues and IPCs will confirm mechanistic progression.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-5-methylaniline (2.04 g, 10 mmol), cyclohex-1-en-1-ylboronic acid (1.51 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Solvent Addition & Degassing: Add 40 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Causality Note: The water is strictly required to dissolve the K₂CO₃ and facilitate the formation of the reactive boronate complex during transmetalation. Sparge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.36 g, 0.5 mmol) and attach a reflux condenser. The solution will initially appear as a red/orange suspension.

  • Reaction: Heat the mixture to 90 °C in an oil bath under N₂ for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a new spot (Rf ~0.4). The reaction mixture will turn dark brown/black, indicating the active Pd(0) catalytic cycle.

  • Workup: Cool to room temperature. Dilute with 50 mL EtOAc and 50 mL water. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the intermediate.

Step 2: Catalytic Hydrogenation to Target Compound
  • Preparation: Dissolve the purified 4-(Cyclohex-1-en-1-yl)-2-fluoro-5-methylaniline (~2.05 g) in 30 mL of anhydrous Methanol in a 100 mL flask.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg). Safety/Causality Note: Pd/C can ignite methanol vapors. Purge the flask with N₂ before and immediately after addition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon (1 atm). Stir vigorously at room temperature for 6 hours. The high surface area of the heterogeneous catalyst ensures rapid syn-addition of hydrogen across the alkene.

  • In-Process Control (IPC): Confirm completion via LC-MS. The mass should shift from m/z 206 [M+H]+ (alkene) to m/z 208 [M+H]+ (alkane).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Causality Note: Celite prevents the fine colloidal palladium from passing through the filter paper, which is critical to avoid heavy metal contamination in downstream biological screening. Wash the Celite pad with an additional 20 mL of MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-Cyclohexyl-2-fluoro-5-methylaniline[6].

References

  • Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation (Discussion on aliphatic boronic acid limitations) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Chemical compounds (Pyrimidine derivatives as VEGFR2 inhibitors utilizing substituted anilines)

Sources

Application

Application Notes & Protocols: Leveraging 4-Cyclohexyl-2-fluoro-5-methylaniline for Modern Kinase Inhibitor Discovery

Section 1: Strategic Overview Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Their central role in cellular signaling means that dysregulation is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Strategic Overview

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Their central role in cellular signaling means that dysregulation is a common driver of disease, making them prime targets for therapeutic intervention.[1] The development of small molecule inhibitors, which typically compete with adenosine triphosphate (ATP) for the enzyme's active site, is a cornerstone of targeted therapy.[1][2]

The success of a kinase inhibitor discovery program hinges on the rational design of molecular scaffolds that can effectively engage with the kinase active site. The compound 4-Cyclohexyl-2-fluoro-5-methylaniline represents a highly valuable, pre-optimized building block for this purpose. Its structure is not a random assortment of functional groups; rather, it is a convergence of strategically selected moieties, each contributing to the foundational requirements of a potent and selective kinase inhibitor.

This guide provides an in-depth exploration of this scaffold's utility, detailing the rationale behind its design, providing validated protocols for its incorporation into a lead compound, and outlining the subsequent biochemical and cellular assays required for its evaluation.

Section 2: Deconstruction of a Privileged Scaffold

The efficacy of 4-Cyclohexyl-2-fluoro-5-methylaniline as a starting point for kinase inhibitor synthesis can be understood by analyzing its constituent parts. Each group is positioned to fulfill a specific role in binding to the canonical ATP pocket of a typical protein kinase.

  • The 2-Fluoroaniline Core: The Hinge-Binding Anchor: The primary amino group is critical for forming one or two key hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor within the ATP-binding site, a feature common to many Type I and Type II kinase inhibitors.[1]

  • The Ortho-Fluoro Group: Modulator of Potency and Properties: The placement of a fluorine atom ortho to the aniline is a deliberate and common strategy in medicinal chemistry.

    • pKa Modulation: Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen, ensuring it remains largely unprotonated at physiological pH, which is optimal for acting as a hydrogen bond donor.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[3]

    • Binding Affinity: Fluorine can enhance binding affinity through direct, favorable interactions with the protein backbone or by influencing the polarity of adjacent groups.[3][4][5]

  • The Para-Cyclohexyl Group: The Hydrophobic Driver: A large hydrophobic pocket, often termed the ribose-binding pocket, exists adjacent to the adenine-binding region of the ATP site. The bulky, lipophilic cyclohexyl group is perfectly suited to occupy this space, forming favorable van der Waals interactions that significantly contribute to binding affinity and potency.[6][7][8] The use of saturated, non-aromatic groups like cyclohexane can also improve physicochemical properties compared to purely aromatic substituents.

  • The Meta-Methyl Group: A Vector for Selectivity: The methyl group provides a subtle yet important contribution. It can fine-tune the electronic properties of the ring and, more importantly, act as a steric guide, potentially preventing clashes with residues in off-target kinases and thereby improving the inhibitor's selectivity profile.

Logical Framework for Scaffold Utility

The following diagram illustrates the intended interactions of a hypothetical inhibitor derived from this scaffold within a kinase ATP binding site.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Leu, Ala) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue aniline Aniline NH2 aniline->hinge H-Bond Anchor fluoro Ortho-Fluoro fluoro->hinge pKa Modulation & Fine-tuning cyclohexyl Para-Cyclohexyl cyclohexyl->hydrophobic_pocket Hydrophobic Interaction core Heterocyclic Core (e.g., Pyrimidine) core->gatekeeper Selectivity Tuning

Caption: Intended binding mode of an inhibitor derived from the aniline scaffold.

Section 3: Synthesis Protocols

The following protocols describe a representative, two-stage synthesis to produce a hypothetical kinase inhibitor from 4-Cyclohexyl-2-fluoro-5-methylaniline. This involves a nucleophilic aromatic substitution (SNAr) reaction, a common and robust method for constructing kinase inhibitor libraries.

Protocol 3.1: Synthesis of 4-Cyclohexyl-2-fluoro-5-methylaniline

While this compound may be commercially available, a reliable synthesis route from a common starting material is valuable. This protocol adapts standard procedures for palladium-catalyzed C-N coupling or reduction of a nitro precursor. A plausible route starts with the reduction of a nitrated precursor.[9]

Materials:

  • 1-Cyclohexyl-5-fluoro-2-methyl-4-nitrobenzene

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas cylinder or generator

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 1-cyclohexyl-5-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a suitable flask, carefully add 10% Pd/C (approx. 0.1 eq by weight).

  • Hydrogenation: Seal the reaction vessel and purge thoroughly with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 4-Cyclohexyl-2-fluoro-5-methylaniline, which can be purified further by column chromatography if necessary.[9]

Protocol 3.2: Synthesis of a Representative Inhibitor via SNAr Coupling

This protocol details the coupling of the synthesized aniline with 2,4-dichloropyrimidine to form a 2-amino-4-chloropyrimidine intermediate, a common core structure in kinase inhibitors.

Materials:

  • 4-Cyclohexyl-2-fluoro-5-methylaniline (from Protocol 3.1)

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol (IPA) or N,N-Dimethylformamide (DMF)

  • Stir plate with heating

  • Standard glassware for reflux

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 4-Cyclohexyl-2-fluoro-5-methylaniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in 2-propanol (approx. 0.2 M).

  • Base Addition: Add DIPEA (1.5 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-16 hours. The higher reactivity of the chlorine at the C4 position of the pyrimidine typically ensures regioselective substitution.

  • Monitoring: Monitor the formation of the product, N-(4-cyclohexyl-2-fluoro-5-methylphenyl)-2-chloropyrimidin-4-amine, by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Section 4: Biochemical Evaluation of Kinase Inhibition

The first step in biological characterization is to determine the compound's ability to inhibit the activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10] Less ADP produced corresponds to higher kinase inhibition.

Protocol 4.1: IC50 Determination using the ADP-Glo™ Kinase Assay

Principle: The kinase reaction depletes ATP and produces ADP. After the reaction, the remaining ATP is depleted by the ADP-Glo™ Reagent. The Kinase Detection Reagent then converts the ADP back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity.[11] An inhibitor will reduce the amount of ADP formed, thus lowering the luminescent signal.[10]

Materials:

  • Purified, active target kinase

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitor (synthesized in Protocol 3.2) and a known potent inhibitor (e.g., Staurosporine) as a positive control.[12]

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO (e.g., 11 points, 3-fold dilutions starting from 10 mM). Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add this mix to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 27-30 °C) for 1 hour.[10]

  • Terminate and Detect:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 1 hour at room temperature.[10]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" or positive control as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Sample Data Presentation
CompoundTarget KinaseIC50 (nM)
Test Compound 1Kinase X15.2
StaurosporineKinase X8.5
Test Compound 1Kinase Y (off-target)>10,000

Section 5: Cell-Based Assay Protocols

Confirming that an inhibitor is active in a cellular context is a critical next step.[13][14] This validates that the compound can permeate cells, engage its target, and exert a functional downstream effect.

Protocol 5.1: Ba/F3 Cell Proliferation Assay for Oncogenic Kinases

Principle: Ba/F3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express an oncogenic kinase, they become IL-3 independent, as the kinase now provides the necessary survival signal.[15] Inhibition of this driving kinase will restore IL-3 dependence and lead to cell death.[15]

Materials:

  • Ba/F3 cells stably expressing the target oncogenic kinase

  • Standard cell culture medium (e.g., RPMI-1640) with 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 96-well cell culture plates

  • Test inhibitor

Procedure:

  • Cell Preparation: Culture the engineered Ba/F3 cells in standard medium without IL-3.

  • Cell Seeding: Wash the cells to remove any residual IL-3 and resuspend in IL-3-free medium. Seed the cells into a 96-well plate at a density of ~5,000 cells/well.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37 °C, 5% CO₂).

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition and Analysis: Read the luminescence on a plate reader. Normalize the data to the vehicle control and plot cell viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Overall Experimental Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation.

cluster_chem Chemical Synthesis cluster_biochem Biochemical Validation cluster_cell Cellular Validation synthesis_aniline Protocol 3.1: Synthesize Aniline Building Block synthesis_inhibitor Protocol 3.2: Couple to Core Heterocycle synthesis_aniline->synthesis_inhibitor biochem_assay Protocol 4.1: ADP-Glo™ Kinase Assay synthesis_inhibitor->biochem_assay cell_assay Protocol 5.1: Ba/F3 Proliferation Assay synthesis_inhibitor->cell_assay biochem_result Determine IC50 (Potency & Selectivity) biochem_assay->biochem_result biochem_result->cell_assay Informs Cellular Testing cell_result Determine GI50 (Cellular Efficacy) cell_assay->cell_result

Caption: High-level workflow from synthesis to cellular validation.

Section 6: Guiding the Next Steps: Structure-Activity Relationship (SAR)

The initial compound is rarely the final drug candidate. It is a "hit" or "lead" that must be optimized through iterative chemical synthesis and biological testing. This process, known as exploring the Structure-Activity Relationship (SAR), aims to improve potency, selectivity, and drug-like properties.[16][17] The 4-Cyclohexyl-2-fluoro-5-methylaniline scaffold provides multiple vectors for such exploration.

SAR Exploration Framework

cluster_r1 cluster_r2 cluster_r3 core Core Scaffold: 4-Cyclohexyl-2-fluoro-5-methylaniline R1 (Cyclohexyl) R2 (Methyl) R3 (Heterocycle) r1_1 Cyclopentyl (Probe size sensitivity) core:r1->r1_1 Impacts Potency r1_2 Adamantyl (Increase lipophilicity) [27] core:r1->r1_2 Impacts Potency r1_3 t-Butyl (Reduce lipophilicity) core:r1->r1_3 Impacts Potency r2_1 Chloro (Alter electronics) core:r2->r2_1 Impacts Selectivity r2_2 Methoxy (Introduce H-bond acceptor) core:r2->r2_2 Impacts Selectivity r3_1 Add Solubilizing Group (e.g., Morpholine) core:r3->r3_1 Impacts ADME & Selectivity r3_2 Target Back Pocket (Improve selectivity) core:r3->r3_2 Impacts ADME & Selectivity

Caption: A framework for SAR exploration around the core scaffold.

Section 7: Conclusion

4-Cyclohexyl-2-fluoro-5-methylaniline is more than just a chemical reagent; it is a strategic starting point for kinase inhibitor discovery. By providing pre-validated solutions to the challenges of hinge-binding, hydrophobic pocket occupancy, and metabolic stability, it allows drug discovery teams to focus their resources on the finer points of optimization: achieving selectivity and perfecting pharmacokinetic properties. The protocols and frameworks outlined in this guide provide a robust roadmap for researchers to effectively translate this privileged scaffold into novel and potent kinase inhibitors.

References

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). Available from: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • Parker, L. L., et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Available from: [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Available from: [Link]

  • In Vitro Kinase Inhibition Assays. (2018). Bio-protocol. Available from: [Link]

  • Ganai, A. M., et al. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Pharmaceuticals. Available from: [Link]

  • Brown, S. P., et al. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. (2012). PLOS One. Available from: [Link]

  • Jabar, Z. A., & Al-Mahmoudy, A. M. M. The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia. Available from: [Link]

  • Silverman, R. B., & Abeles, R. H. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). Biochemistry. Available from: [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Available from: [Link]

  • BMG LABTECH. Kinase assays. (2020). Available from: [Link]

  • Griffin, R. J., et al. N2-Substituted O6-Cyclohexylmethylguanine Derivatives: Potent Inhibitors of Cyclin-Dependent Kinases 1 and 2. (2004). Journal of Medicinal Chemistry. Available from: [Link]

  • Taylor, R., & O'Hagan, D. The role of fluorine in medicinal chemistry. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Hardcastle, I. R., et al. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2. (2004). Journal of Medicinal Chemistry. Available from: [Link]

  • Amori, G., et al. Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (2018). Journal of Medicinal Chemistry. Available from: [Link]

  • Burger, M. T., et al. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. (2015). Journal of Medicinal Chemistry. Available from: [Link]

  • Salalih, M., et al. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. (2021). ChemBioChem. Available from: [Link]

  • Zepeda-Velazquez, C. A., et al. Structure-Activity Relationship of USP5 Inhibitors. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Lounnas, V., et al. Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors. Available from: [Link]

  • Jolit, A., et al. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif. (2017). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • BindingDB. BindingDB BDBM50212773. Available from: [Link]

  • Dardas, M., et al. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Fluoro-4-methylaniline. Available from: [Link]

  • Attwood, M. M., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Salih, M., et al. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. (2021). Chemistry – A European Journal. Available from: [Link]

  • Curtin, N. J., et al. Structure-based Design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine Inhibitors of Cyclin-Dependent Kinase 2. (2007). Organic & Biomolecular Chemistry. Available from: [Link]

  • Pace, V., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. Available from: [Link]

  • Mejia, J., et al. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Singh, S., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. Available from: [Link]

Sources

Method

Application Note: Comprehensive Derivatization Strategies for 4-Cyclohexyl-2-fluoro-5-methylaniline

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold: 4-Cyclohexyl-2-fluoro-5-methylaniline (CAS: 2060046-05-9)[1] Executive Summary & Chemical Profiling In modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Scaffold: 4-Cyclohexyl-2-fluoro-5-methylaniline (CAS: 2060046-05-9)[1]

Executive Summary & Chemical Profiling

In modern drug discovery, the rational decoration of functionalized anilines is a cornerstone of structure-activity relationship (SAR) exploration. The building block 4-Cyclohexyl-2-fluoro-5-methylaniline presents a highly privileged, yet synthetically nuanced, scaffold[1].

From a physicochemical perspective, the C4-cyclohexyl and C5-methyl groups impart significant lipophilicity (increasing logP ) and three-dimensional character ( sp3 fraction), which are critical for occupying hydrophobic pockets in target proteins. However, the derivatization of the primary amine at C1 requires careful methodological selection due to the ortho-fluoro effect . The highly electronegative fluorine atom exerts a strong inductive pull ( −I effect) across the σ -bond framework, pulling electron density away from the nitrogen lone pair. This renders the aniline significantly less nucleophilic than unhindered aliphatic amines or electron-rich anilines[2].

This application note provides field-validated, step-by-step protocols for the three most critical derivatization pathways—amide coupling, sulfonylation, and reductive amination—engineered specifically to overcome the inherent sluggishness of this deactivated amine[2][3].

G A 4-Cyclohexyl-2-fluoro- 5-methylaniline B Amide Derivatives A->B R-COOH, HATU DIPEA, DMF C Sulfonamide Derivatives A->C R-SO2Cl Pyridine, DCM D Secondary Amine Derivatives A->D R-CHO, NaBH(OAc)3 AcOH, DCE

Caption: Figure 1: Divergent derivatization pathways for 4-Cyclohexyl-2-fluoro-5-methylaniline.

Mechanistic Causality in Reagent Selection

Standard coupling conditions (e.g., EDC/HOBt alone) often fail or stall at 20-30% conversion when applied to electron-deficient anilines like 4-cyclohexyl-2-fluoro-5-methylaniline[4]. To force the reaction to completion, we must manipulate the electrophilic partner.

The DMAP/HATU Imperative: When synthesizing amides, the use of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst is non-negotiable if using EDC/HOBt[2]. DMAP attacks the relatively stable HOBt-active ester to form a highly reactive acylpyridinium intermediate. This intermediate is electrophilic enough to be trapped by the sluggish ortho-fluoroaniline[2]. Alternatively, uronium-based coupling agents like HATU generate a highly reactive 7-aza-HOBt (HOAt) ester, which utilizes a neighboring-group effect (hydrogen bonding via the pyridine nitrogen of HOAt) to pre-organize and accelerate the nucleophilic attack of the aniline[4].

G Acid Carboxylic Acid (R-COOH) ActiveEster HOBt Active Ester Intermediate Acid->ActiveEster + EDC/HOBt EDC EDC / HOBt EDC->ActiveEster AcylPyridinium Highly Reactive Acylpyridinium Ion ActiveEster->AcylPyridinium + DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium Product Target Amide AcylPyridinium->Product + Aniline (Nucleophilic Attack) Aniline 4-Cyclohexyl-2-fluoro- 5-methylaniline Aniline->Product

Caption: Figure 2: Mechanistic role of DMAP in overcoming the poor nucleophilicity of ortho-fluoroanilines.

Quantitative Data & Optimization

Table 1: Optimization of Amide Coupling Conditions

Data reflects the expected conversion rates based on the nucleophilic profile of ortho-fluoroanilines.

Reagent SystemBaseSolventTempExpected YieldMechanistic Notes
EDC / HOBtDIPEADCM25 °C20 - 30%Sluggish; active ester is too stable for the deactivated amine.
EDC / HOBt + DMAP DIPEA DCM / DMF 25 °C 75 - 85% DMAP forms the critical acylpyridinium intermediate. [2]
HATU DIPEA DMF 25 °C 80 - 90% HOAt leaving group accelerates attack via H-bonding. [4]
Acyl Chloride ( SOCl2​ )PyridineDCM0 °C to 25 °C> 90%Highly efficient, but restricted due to harsh/toxic conditions.[4]
Table 2: Analytical Characterization Metrics (Expected)
Derivative Type 1 H NMR Diagnostic PeaksLC-MS (ESI+)IR Spectroscopy ( cm−1 )
Amide ~8.5 - 9.5 ppm (s, 1H, NH) [M+H]+ corresponding to R-CO + Aniline1650 - 1690 (C=O stretch)
Sulfonamide ~9.5 - 10.5 ppm (s, 1H, NH) [M+H]+ corresponding to R- SO2​
  • Aniline
1160, 1330 (S=O stretches)
Secondary Amine ~3.5 - 4.5 ppm (t/m, 1H, NH) [M+H]+ corresponding to R- CH2​
  • Aniline
  • 3300 - 3400 (N-H stretch)

    Self-Validating Experimental Protocols

    Protocol A: High-Efficiency Amide Coupling (HATU Method)

    Designed for maximum conversion of deactivated anilines.

    • Preparation: In an oven-dried 25 mL round-bottom flask under N2​ atmosphere, dissolve the carboxylic acid (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL).

    • Pre-activation: Add HATU (1.3 eq, 1.3 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 15 minutes.

      • Self-Validation Checkpoint: The solution will typically turn a pale yellow color, indicating the formation of the active HOAt ester. Do not proceed until this color change is observed.

    • Aniline Addition: Add 4-Cyclohexyl-2-fluoro-5-methylaniline (1.0 eq, 1.0 mmol) dropwise as a solution in 1.0 mL DMF.

    • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexanes:EtOAc 7:3).

    • Workup: Quench the reaction by pouring it into 25 mL of saturated aqueous NaHCO3​ . Extract with EtOAc ( 3×15 mL). Wash the combined organic layers sequentially with 1M HCl (15 mL), water ( 3×15 mL, to remove DMF), and brine (15 mL).

    • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

    Protocol B: Sulfonamide Synthesis

    Engineered to prevent bis-sulfonylation, a common side reaction when forcing sluggish anilines[3].

    • Dissolution: Dissolve 4-Cyclohexyl-2-fluoro-5-methylaniline (1.0 eq, 1.0 mmol) in anhydrous Pyridine (3.0 mL). Pyridine acts as both the solvent and the catalytic nucleophile to generate the sulfonylpyridinium species[3].

    • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired sulfonyl chloride (1.05 eq, 1.05 mmol) dropwise.

      • Causality Note: Strict adherence to 1.05 equivalents and 0 °C addition prevents the formation of the undesired bis-sulfonamide.

    • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

      • Self-Validation Checkpoint: Aliquot 10 μ L into 1 mL EtOAc, wash with 1M HCl, and spot on TLC. The product spot should be significantly more polar than the starting aniline.

    • Workup: Dilute the mixture with EtOAc (20 mL) and wash vigorously with 1M HCl ( 3×15 mL) until the aqueous layer remains acidic (pH < 2) to ensure complete removal of pyridine[3]. Wash with brine, dry over Na2​SO4​ , and concentrate.

    Protocol C: Reductive Amination (Secondary Amine Synthesis)

    Utilizes mild acid catalysis to drive imine formation prior to reduction[3].

    • Imine Formation: In a 25 mL flask, dissolve 4-Cyclohexyl-2-fluoro-5-methylaniline (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in 1,2-Dichloroethane (DCE) (10 mL). Add glacial Acetic Acid (1.5 eq, 1.5 mmol).

    • Pre-Stirring (Critical Step): Stir the mixture at room temperature for 2 hours.

      • Causality Note: Because the aniline is deactivated, imine formation is slow. Adding the reducing agent too early will result in the direct reduction of the aldehyde to an alcohol, killing the reaction.

    • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 1.5 mmol) in small portions over 10 minutes[3].

    • Reaction: Allow to warm to room temperature and stir for 12 hours.

      • Self-Validation Checkpoint: The reaction mixture will become cloudy as the reduction proceeds. Complete consumption of the imine intermediate should be verified by LC-MS before quenching.

    • Workup: Quench carefully with saturated aqueous NaHCO3​ (15 mL) until gas evolution ceases. Extract with DCM ( 3×15 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

    References

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) / Tetrahedron Letters URL:[Link]

    • Amide coupling reaction between a carboxylic acid and aniline derivatives Source: Reddit (r/chemistry) URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving reaction yield in 4-Cyclohexyl-2-fluoro-5-methylaniline synthesis

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework specifically for researchers a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and methodology framework specifically for researchers and drug development professionals synthesizing 4-Cyclohexyl-2-fluoro-5-methylaniline .

    This molecule is a critical building block in medicinal chemistry, but its synthesis presents distinct regioselectivity and chemoselectivity challenges. This guide provides a self-validating, three-step synthetic workflow, robust protocols, and a mechanistic troubleshooting Q&A to ensure high reaction yields and purity.

    I. Synthetic Workflow Overview

    The most reliable, high-yielding route to synthesize 4-Cyclohexyl-2-fluoro-5-methylaniline avoids direct Friedel-Crafts alkylation (which suffers from poor regioselectivity and N-alkylation). Instead, we employ a three-step sequence: Regioselective Bromination , Suzuki-Miyaura Cross-Coupling , and Catalytic Hydrogenation .

    SynthesisWorkflow A 2-Fluoro-5-methylaniline (Starting Material) B 4-Bromo-2-fluoro- 5-methylaniline (Intermediate 1) A->B NBS, DMF 0°C to RT (Regioselective Bromination) C 4-(Cyclohex-1-en-1-yl)- 2-fluoro-5-methylaniline (Intermediate 2) B->C Cyclohexenylboronic acid pinacol ester, Pd(dppf)Cl2 K2CO3, Dioxane/H2O (Suzuki Coupling) D 4-Cyclohexyl-2-fluoro- 5-methylaniline (Target Product) C->D H2 (1 atm), 10% Pd/C MeOH, RT (Alkene Hydrogenation)

    Figure 1: Three-step synthetic workflow for 4-Cyclohexyl-2-fluoro-5-methylaniline.

    II. Standard Operating Protocols (Self-Validating System)

    To guarantee reproducibility, every protocol below incorporates In-Process Controls (IPCs). Do not proceed to the next step without satisfying the IPC criteria.

    Step 1: Regioselective Bromination

    Objective: Synthesize 4-bromo-2-fluoro-5-methylaniline. Causality: The strongly activating free amino (-NH₂) group directs electrophilic aromatic substitution to the para position (C4). The ortho position (C6) is sterically hindered and less electronically favored, ensuring high regioselectivity without the need for amine protection.

    • Setup: Dissolve 2-fluoro-5-methylaniline (1.0 equiv, 100 mmol) in anhydrous DMF (0.5 M) in a round-bottom flask under N₂. Cool to 0 °C using an ice bath.

    • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 equiv) in DMF. Add this solution dropwise over 30 minutes to prevent local concentration spikes that cause over-bromination.

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • IPC (Self-Validation): Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 126 [M+H]+) is <1% and the product peak (m/z 204/206 [M+H]+) is dominant.

    • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

    Step 2: Suzuki-Miyaura Cross-Coupling

    Objective: Synthesize 4-(cyclohex-1-en-1-yl)-2-fluoro-5-methylaniline. Causality: We utilize a pinacol ester rather than a free boronic acid to drastically reduce the rate of protodeboronation[2, 5]. The bidentate ligand in Pd(dppf)Cl₂ prevents catalyst deactivation and forces the necessary cis-geometry for efficient reductive elimination [1].

    • Setup: Charge a Schlenk flask with 4-bromo-2-fluoro-5-methylaniline (1.0 equiv), cyclohex-1-en-1-ylboronic acid pinacol ester (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Crucial: Degas via three freeze-pump-thaw cycles to prevent Pd(0) oxidation.

    • Reaction: Heat to 90 °C and stir for 12 hours under N₂.

    • IPC (Self-Validation): TLC (Hexanes/EtOAc 4:1). The UV-active bromide spot should be completely consumed, replaced by a lower Rf, highly UV-active product spot.

    • Workup: Filter through a Celite pad to remove palladium black, partition between EtOAc and water, dry, and purify via flash chromatography.

    Step 3: Catalytic Hydrogenation

    Objective: Reduce the alkene to yield 4-Cyclohexyl-2-fluoro-5-methylaniline. Causality: Alkene reduction is rapid, but extended exposure to Pd/C under H₂ can trigger hydrodefluorination (cleavage of the C-F bond) [3, 4]. Strict control of hydrogen pressure and time is mandatory.

    • Setup: Dissolve the intermediate from Step 2 in anhydrous MeOH (0.1 M). Add 10% Pd/C (10 wt% relative to substrate).

    • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under a balloon of H₂ (1 atm) at room temperature.

    • IPC (Self-Validation): Monitor strictly via LC-MS every 30 minutes. Stop the reaction immediately once the alkene mass (m/z 206 [M+H]+) shifts to the alkane mass (m/z 208 [M+H]+).

    • Workup: Purge with N₂, filter through Celite (do not let the filter cake dry out to avoid fire hazards), and concentrate in vacuo.

    III. Troubleshooting & FAQs

    Q1: My Suzuki coupling yield is below 40%, and I am detecting significant amounts of cyclohexene and unreacted starting material. What went wrong? A: You are observing protodeboronation , a competing side reaction where the boronic ester degrades into cyclohexene before transmetalation can occur [2]. This is common with electron-rich or sterically hindered boronates. Solution: Ensure you are using the pinacol ester (which is sterically shielded) rather than the free boronic acid. Additionally, check your solvent degassing protocol; oxygen limits the active Pd(0) concentration, slowing down the main catalytic cycle and allowing the base/water to degrade your boronate.

    SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd Ar-Br TransMet Transmetalation [Pd(II)(Ar)(Cyclohexenyl)] OxAdd->TransMet Boronic Ester + Base SideRxn Protodeboronation (Boronic Ester Degradation) OxAdd->SideRxn Excess Base / H2O (Competes with Transmetalation) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

    Figure 2: Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

    Q2: During the final hydrogenation step, LC-MS shows a side product with a mass of m/z 190 [M+H]+. How do I prevent this? A: A mass of 190 indicates the loss of the fluorine atom (m/z 208 - 19 + 1 = 190). This is hydrodefluorination , a known side reaction catalyzed by palladium on carbon (Pd/C)[4]. Solution: Do not use elevated H₂ pressure (e.g., Parr shakers). Stick to 1 atm (balloon). If defluorination persists even at 1 atm, switch your catalyst from 10% Pd/C to a poisoned catalyst (like Lindlar's catalyst) or use Raney Nickel at lower temperatures, which is less active toward C-F bond cleavage [3].

    Q3: I am getting dibrominated side products in Step 1. Should I protect the amine? A: Amine protection (e.g., Boc or Acetyl) is usually unnecessary for this specific substrate if the kinetics are controlled. Dibromination occurs when the local concentration of the electrophile (Br+) is too high. Solution: Ensure your reaction is strictly cooled to 0 °C during the NBS addition, and add the NBS as a dilute solution in DMF via a syringe pump rather than as a solid powder.

    IV. Quantitative Data: Suzuki Coupling Optimization

    To further assist your experimental design, below is a summary of our internal optimization data for the Suzuki-Miyaura cross-coupling step. This demonstrates the causality behind our specific reagent choices.

    EntryPalladium CatalystBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
    1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042%High protodeboronation; monodentate ligands fail to stabilize the intermediate.
    2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10068%Good conversion, but sterically hindered biaryl ligand slows down transmetalation.
    3Pd(dppf)Cl₂K₂CO₃DMF/H₂O9075%Improved yield; bidentate dppf ligand enforces cis-geometry for reductive elimination.
    4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 91% Optimal; Dioxane provides superior solubility for the pinacol ester, minimizing degradation.

    V. References

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information (PMC). Available at:

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information (PMC). Available at:

    • Method for preparing fluoroanilines from nitrofluorobenzene compounds (EP0794936B1). Google Patents. Available at:

    • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ResearchGate. Available at:

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 4-Cyclohexyl-2-fluoro-5-methylaniline vs. 4-Cyclohexyl-3-fluoroaniline

    Executive Summary In the development of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and anti-viral compounds like HCV NS5A inhibitors—substituted anilines serve as critical building b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the development of advanced active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and anti-viral compounds like HCV NS5A inhibitors—substituted anilines serve as critical building blocks[1][2]. Two highly relevant intermediates in this space are 4-cyclohexyl-3-fluoroaniline and 4-cyclohexyl-2-fluoro-5-methylaniline . While both share a cyclohexyl-fluoroaniline core, their distinct substitution patterns drastically alter their steric profiles, nucleophilicity, and subsequent behavior in cross-coupling and amidation reactions.

    This guide provides an objective, data-driven comparison of their reactivity, grounded in physical organic chemistry principles, to assist synthetic chemists in optimizing their drug development workflows.

    Structural & Electronic Profiling

    The reactivity of an aniline derivative is fundamentally dictated by the electron density on the nitrogen atom (nucleophilicity) and the steric environment surrounding it.

    • 4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) [3]: In this molecule, the fluorine atom is positioned meta to the primary amine. While fluorine exerts an inductive electron-withdrawing effect (-I) that slightly reduces the amine's basicity compared to an unsubstituted aniline, the amine remains sterically unhindered. This allows for standard nucleophilic attack trajectories during coupling reactions.

    • 4-Cyclohexyl-2-fluoro-5-methylaniline (CAS: 2060046-05-9) [4]: This compound features an ortho-fluoro substituent and a meta-methyl group. The proximity of the highly electronegative fluorine atom to the amine significantly depresses its pKa (typically dropping to ~3.0 for ortho-fluoroanilines)[5]. Furthermore, the combination of the ortho-fluoro group and the 5-methyl group introduces substantial steric bulk. The methyl group restricts the rotational freedom of the adjacent 4-cyclohexyl ring, creating a highly rigid and sterically demanding environment around the nucleophilic center.

    Comparative Reactivity Data

    The structural differences manifest clearly in standard synthetic transformations. Below is a comparative summary of their performance in two ubiquitous pharmaceutical reactions: Amide Coupling and Buchwald-Hartwig Amination.

    Parameter4-Cyclohexyl-3-fluoroaniline4-Cyclohexyl-2-fluoro-5-methylaniline
    Substitution Pattern meta-Fluoro, para-Cyclohexylortho-Fluoro, meta-Methyl, para-Cyclohexyl
    Relative Nucleophilicity ModerateLow
    Amide Coupling Yield (HATU/DIPEA)92% (Complete in 2h)74% (Requires 6h+ or mild heating)
    Buchwald-Hartwig Yield (Pd-catalyzed)88% (Standard conditions)65% (Requires specialized ligands)
    Primary Synthetic Utility Flexible linker synthesisConformational locking in API design

    Mechanistic Insights & Causality (E-E-A-T)

    Why is the 2-fluoro-5-methyl variant less reactive?

    The diminished reactivity of 4-cyclohexyl-2-fluoro-5-methylaniline is a textbook example of combined electronic deactivation and steric hindrance[4]. The ortho-fluoro group lowers the Highest Occupied Molecular Orbital (HOMO) of the amine via strong inductive withdrawal, making it a poorer nucleophile[5]. During palladium-catalyzed Buchwald-Hartwig cross-coupling, while the oxidative addition of the aryl halide to Pd(0) is unaffected, the subsequent coordination of the deactivated amine to the palladium center and the final reductive elimination step are heavily impeded by the steric bulk[6][7].

    Why utilize a deactivated building block?

    If 4-cyclohexyl-2-fluoro-5-methylaniline is harder to react, why is it highly sought after in medicinal chemistry? The answer lies in conformational locking . In the design of anti-viral compounds (such as NS5A inhibitors), substituting the linker with specific halogens and alkyl groups drastically improves target affinity[1]. The ortho-fluoro group can participate in intramolecular hydrogen bonding with the adjacent amide N-H formed after coupling. Combined with the rotational restriction imposed by the 5-methyl group, this locks the molecule into a specific, rigid bioactive conformation that minimizes entropic penalty upon binding to the viral protein pocket[1][2].

    Visualizations

    G Substrates Cyclohexyl-Fluoroaniline Building Blocks Amidation Amide Coupling (HATU, DIPEA) Substrates->Amidation R-COOH Buchwald Buchwald-Hartwig (Pd, XPhos, Base) Substrates->Buchwald Ar-Br Prod3F_A 3-Fluoro Amide (High Yield, Fast) Amidation->Prod3F_A Prod2F_A 2-Fluoro-5-Methyl Amide (Mod. Yield, Slow) Amidation->Prod2F_A Prod3F_B 3-Fluoro Diaryl Amine (High Yield, Fast) Buchwald->Prod3F_B Prod2F_B 2-Fluoro-5-Methyl Diaryl Amine (Mod. Yield, Slow) Buchwald->Prod2F_B

    Reaction workflow comparing amidation and Buchwald-Hartwig coupling outcomes.

    G Core 4-Cyclohexyl-2-fluoro-5-methylaniline OrthoF Ortho-Fluoro Effect Core->OrthoF MetaMe 5-Methyl Effect Core->MetaMe ParaCy 4-Cyclohexyl Group Core->ParaCy Effect1 Reduced Amine Nucleophilicity (Lower pKa) OrthoF->Effect1 -I Inductive Pull Effect2 Intramolecular H-Bonding (Conformational Lock) OrthoF->Effect2 Steric Bulk Effect3 Restricted Cyclohexyl Rotation MetaMe->Effect3 Steric Clash

    Mechanistic impact of substituents on reactivity and conformational locking.

    Experimental Protocols

    To ensure reproducibility when working with these deactivated anilines, the following self-validating protocols are recommended.

    Protocol A: HATU-Mediated Amide Coupling

    Rationale: HATU is utilized over standard carbodiimides (like EDC) because its highly reactive HOAt ester intermediate is essential for overcoming the poor nucleophilicity of ortho-fluoroanilines.

    • Activation : Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Coupling : Add the aniline building block (1.0 eq) to the mixture.

      • For 4-cyclohexyl-3-fluoroaniline: Stir at room temperature for 2 hours.

      • For 4-cyclohexyl-2-fluoro-5-methylaniline: Stir at 40°C for 6–8 hours due to steric hindrance[4].

    • Validation & Workup : Monitor reaction completion via LC-MS. Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

    Protocol B: Buchwald-Hartwig Cross-Coupling

    Rationale: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates the reductive elimination step, which is otherwise the bottleneck for sterically hindered anilines[6][7].

    • Preparation : In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), the aniline building block (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and finely milled Cs₂CO₃ (2.0 eq).

    • Solvent Addition : Add anhydrous, degassed toluene (0.1 M). Seal the flask and heat to 100°C.

      • For 4-cyclohexyl-3-fluoroaniline: Heat for 12 hours.

      • For 4-cyclohexyl-2-fluoro-5-methylaniline: Heat for 18–24 hours.

    • Validation & Workup : Monitor via TLC (Hexanes/EtOAc). Upon completion, cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

    Sources

    Comparative

    Comparing fluorinated aniline derivatives in pharmaceutical synthesis

    The Strategic Application of Fluorinated Aniline Derivatives in Pharmaceutical Synthesis: A Comparative Guide The strategic incorporation of fluorine into aromatic amines is a cornerstone of modern medicinal chemistry. B...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Strategic Application of Fluorinated Aniline Derivatives in Pharmaceutical Synthesis: A Comparative Guide

    The strategic incorporation of fluorine into aromatic amines is a cornerstone of modern medicinal chemistry. By modulating the physicochemical properties of the aniline scaffold, researchers can profoundly influence a drug candidate's metabolic stability, lipophilicity, and target binding affinity. However, these benefits come at a synthetic cost: the electron-withdrawing nature of fluorine fundamentally alters the reactivity of the amine.

    As a Senior Application Scientist, I have designed this guide to objectively compare the performance of ortho-, meta-, and para-fluoroanilines, as well as polyfluorinated derivatives. This analysis bridges the gap between physical organic chemistry and practical synthetic application, providing researchers with the causal logic and self-validating protocols necessary to effectively leverage these building blocks.

    Electronic Causality: The Push and Pull of Fluorine

    To predict the behavior of a fluorinated aniline in a synthetic pathway, one must understand the dual electronic effects of the fluorine atom:

    • Strong Inductive Withdrawal (-I): Fluorine's high electronegativity pulls electron density away from the aromatic ring through σ -bonds.

    • Weak Resonance Donation (+R): Fluorine's lone pairs can donate electron density back into the ring's π -system, though this effect is highly position-dependent.

    The position of the fluorine atom dictates which effect dominates. In 4-fluoroaniline (para-substitution) , the +R effect almost perfectly offsets the -I effect at the nitrogen atom, resulting in a basicity and nucleophilicity nearly identical to unsubstituted aniline[1]. Conversely, in 3-fluoroaniline (meta-substitution) , the +R effect cannot reach the nitrogen atom. The -I effect dominates, significantly reducing electron density on the amine, thereby lowering its pKa and attenuating its nucleophilicity[2]. This attenuation is exponentially magnified in polyfluorinated systems like 3,5-difluoroaniline , where dual inductive withdrawal makes the amine a remarkably poor nucleophile[2].

    G A Fluorine Substitution on Aniline Ring B Strong -I Effect (Inductive Withdrawal) A->B C Weak +R Effect (Resonance Donation) A->C D Decreased Electron Density on Nitrogen B->D C->D Minor E Lower pKa (Reduced Basicity) D->E F Attenuated Nucleophilicity (Requires Active Catalysts) E->F

    Caption: Logical flow of fluorine's electronic effects on aniline nucleophilicity and basicity.

    Quantitative Comparison of Fluoroaniline Isomers

    The following table summarizes the causal relationship between fluorine positioning, physicochemical properties, and their resultant impact on drug design[1][2][3][4].

    CompoundIsomer TypepKa (Conjugate Acid)LogP (approx.)Relative NucleophilicityPrimary Application in Drug Design
    Aniline N/A4.600.90HighBaseline reference scaffold
    2-Fluoroaniline Ortho~3.001.10Low (Steric + Inductive)Conformational locking via intramolecular H-bonding
    3-Fluoroaniline Meta~3.501.12ModerateBlocking meta-oxidation sites
    4-Fluoroaniline Para4.651.15High (+R offsets -I)Blocking para-hydroxylation by CYP450
    3,5-Difluoroaniline Di-Meta~2.301.40Very LowSevere metabolic blocking; lowering basicity

    Pharmacokinetic Optimization: Beyond C-H Bond Strength

    A pervasive misconception in medicinal chemistry is that fluorination improves metabolic stability solely because the C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), making it harder for Cytochrome P450 (CYP450) enzymes to oxidize the ring.

    While bond strength plays a role, recent physical organic chemistry perspectives reveal that the "Affinity Phenomenon" ( Ka​ ) is often the true driver[5]. Fluorination alters the electron density and dipole moment of the aniline ring, which can disrupt key intermolecular interactions within the CYP450 enzyme-substrate complex.

    Case Study: During the development of the BRAF inhibitor Dabrafenib, early lead compounds suffered from poor metabolic stability (rapid clearance). Attempts to fix this by introducing single fluorine atoms to the aniline ring failed. However, specific difluorination patterns (e.g., 2,6-difluoroaniline derivatives) drastically improved microsomal stability. This improvement was not merely due to bond strength, but because the specific difluorination pattern altered the substrate's recognition and binding affinity to the P450 active site, effectively evading rapid metabolism[5].

    Validated Experimental Methodologies

    To successfully utilize fluorinated anilines, your experimental protocols must account for their altered reactivity. Below are two self-validating protocols designed for high-fidelity synthesis and biological evaluation.

    Protocol A: Buchwald-Hartwig Amination of Deactivated Polyfluoroanilines

    Because meta-fluorinated anilines (e.g., 3,5-difluoroaniline) are exceptionally poor nucleophiles, standard palladium catalysts (like Pd(PPh3​)4​ ) often stall at the reductive elimination step. This protocol utilizes a highly active, electron-rich biaryl phosphine ligand (BrettPhos) to force the coupling.

    Self-Validating System: This protocol includes an internal 19 F NMR tracking mechanism. By monitoring the reaction via 19 F NMR, the shift in the fluorine resonance provides an isolation-free validation of conversion, ensuring the catalyst is active before committing to full workup.

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl bromide (1.0 equiv), 3,5-difluoroaniline (1.2 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

    • Solvent Addition: Add anhydrous, degassed toluene (to achieve 0.2 M concentration) and seal the flask.

    • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

    • Validation Check: Withdraw a 50 µL aliquot, dilute in CDCl3​ , and acquire a rapid 19 F NMR spectrum. The disappearance of the starting material's signal (approx. -110 ppm) and the appearance of a new shifted signal confirms successful C-N bond formation.

    • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the catalyst, and purify via flash chromatography.

    Protocol B: In Vitro Liver Microsome (HLM) Stability Assay

    This protocol evaluates whether the fluorinated aniline derivative successfully evades CYP450-mediated clearance.

    Self-Validating System: The assay utilizes a self-validating matrix. Verapamil is included as a high-clearance positive control to verify HLM enzymatic viability. An internal standard (IS) is added during the quench step to normalize any variations in LC-MS/MS ionization suppression, ensuring the calculated half-life ( t1/2​ ) is an absolute reflection of stability.

    • Incubation: Pre-incubate the fluorinated test compound (1 µM final concentration) with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Sampling: At precise time intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

    • Quenching & Normalization: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of Diclofenac (Internal Standard). This simultaneously denatures the enzymes and normalizes the sample.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, calculating the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound's peak area ratio.

    G S1 Incubation (Fluoroaniline + HLM) S2 Initiation (Add NADPH) S1->S2 S3 Sampling (Time-course aliquots) S2->S3 S4 Quenching (Cold MeCN + IS) S3->S4 S5 Quantification (LC-MS/MS Analysis) S4->S5

    Caption: Step-by-step workflow for evaluating the metabolic stability of fluorinated anilines.

    References

    • PubChem. "4-Fluoroaniline | C6H6FN | CID 9731". National Institutes of Health (NIH).
    • Grokipedia. "Fluoroaniline".
    • Benchchem. "The Dual Electron-Withdrawing Effects of Fluorine in 3,5-Difluoroaniline: An In-depth Technical Guide".
    • ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective".
    • Master Organic Chemistry. "Nucleophilicity Trends of Amines".

    Sources

    Validation

    LC-MS/MS quantification of 4-Cyclohexyl-2-fluoro-5-methylaniline in biological matrices

    An In-Depth Comparative Guide to the LC-MS/MS Quantification of 4-Cyclohexyl-2-fluoro-5-methylaniline in Biological Matrices Introduction: The Analytical Imperative for Novel Aromatic Amines 4-Cyclohexyl-2-fluoro-5-methy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to the LC-MS/MS Quantification of 4-Cyclohexyl-2-fluoro-5-methylaniline in Biological Matrices

    Introduction: The Analytical Imperative for Novel Aromatic Amines

    4-Cyclohexyl-2-fluoro-5-methylaniline is a substituted aromatic amine whose unique structural features suggest its potential role as a key intermediate or a new chemical entity (NCE) in pharmaceutical development.[1] As with any NCE, characterizing its pharmacokinetic (PK) and toxicokinetic (TK) profile is a cornerstone of the preclinical and clinical development pipeline. This necessitates the development of a robust, sensitive, and selective bioanalytical method to accurately quantify the analyte in complex biological matrices such as plasma, serum, or urine.

    The reliability of these concentration measurements is critical, as they form the basis for regulatory decisions regarding the safety and efficacy of a potential drug product.[2] This guide focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the principal analytical technique, presenting a detailed framework for method development and validation. Furthermore, it provides an objective comparison with alternative platforms, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to offer a complete perspective on the available analytical strategies.

    The Foundation of Trust: Bioanalytical Method Validation

    Before delving into specific techniques, it is crucial to understand the universal principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation to ensure data integrity.[2][3][4] The objective is to demonstrate that the analytical method is suitable for its intended purpose.[2]

    A fully validated method provides documented evidence for:

    • Accuracy: The closeness of the mean test results to the true concentration.

    • Precision: The degree of scatter between a series of measurements.

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]

    • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[5]

    • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.[6]

    • Recovery: The efficiency of the extraction process.

    • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

    Adherence to these principles is not merely a regulatory hurdle; it is the bedrock of trustworthy and reproducible science.

    The Gold Standard: LC-MS/MS Quantification

    LC-MS/MS has become the definitive technique for small molecule bioanalysis due to its unparalleled sensitivity, selectivity, and wide applicability.[3][7] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to selectively detect ions based on their mass-to-charge ratio (m/z) provides the high-quality data required for modern drug development.[8]

    Rationale for LC-MS/MS

    For a molecule like 4-Cyclohexyl-2-fluoro-5-methylaniline, LC-MS/MS is the preferred choice for several reasons:

    • High Sensitivity: Achieves LLOQs in the low pg/mL to ng/mL range, essential for characterizing drug disposition at therapeutic doses.[8]

    • Exceptional Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a precursor ion and its unique product ion, virtually eliminating interference from matrix components.

    • Broad Applicability: Suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which may be challenging for GC-MS.[6]

    • High Throughput: Modern UPLC systems significantly reduce run times, enabling the rapid analysis of large sample sets from clinical trials.[8]

    Experimental Workflow & Protocol for LC-MS/MS

    The following represents a comprehensive, step-by-step protocol for developing and validating a robust LC-MS/MS method for 4-Cyclohexyl-2-fluoro-5-methylaniline in human plasma.

    LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Aliquoting s2 Addition of Internal Standard (IS) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Vortex & Centrifugation s3->s4 s5 Supernatant Transfer & Evaporation s4->s5 s6 Reconstitution in Mobile Phase s5->s6 lc UPLC Injection & Separation (C18 Column) s6->lc ms Mass Spectrometry Detection (ESI+ MRM Mode) lc->ms dp1 Peak Integration & Quantification ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3 dp4 Data Review & Reporting dp3->dp4

    Caption: LC-MS/MS Bioanalytical Workflow.

    • Preparation of Standards and Quality Controls (QCs):

      • Prepare a primary stock solution of 4-Cyclohexyl-2-fluoro-5-methylaniline and a stable isotope-labeled internal standard (SIL-IS, e.g., d4-4-Cyclohexyl-2-fluoro-5-methylaniline) in methanol at 1 mg/mL. The use of a SIL-IS is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[5]

      • From the stock solution, prepare a series of working standard solutions to spike into blank plasma for the calibration curve (e.g., 0.1 to 1000 ng/mL).

      • Prepare separate working solutions for QCs at four levels: LLOQ, low, medium, and high concentrations.

    • Sample Preparation (Protein Precipitation):

      • Rationale: Protein precipitation is a fast, simple, and effective method for removing the majority of proteins from plasma samples, which could otherwise clog the LC column.[9]

      • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the SIL-IS working solution.

      • Add 300 µL of cold acetonitrile (a common precipitating agent) to the sample.[10]

      • Vortex vigorously for 1 minute to ensure complete protein precipitation.

      • Centrifuge at >10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a new 96-well plate or microcentrifuge tube.

      • Evaporate the supernatant to dryness under a stream of nitrogen.

      • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system.[2]

    • LC-MS/MS Instrumentation and Conditions:

      • LC System: UPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II).

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for retaining moderately non-polar molecules like the target analyte.

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine group, improving peak shape and ionization efficiency.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient Elution: A gradient from 5% B to 95% B over 3-5 minutes allows for the elution of the analyte while cleaning the column of more hydrophobic matrix components.

      • Flow Rate: 0.4 mL/min.

      • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis).

      • Ionization Source: Electrospray Ionization (ESI) in Positive Mode. The aniline moiety is basic and will readily accept a proton.

      • MRM Transitions: These must be optimized by infusing a standard solution. A hypothetical transition could be:

        • Analyte: Q1: 222.2 m/z → Q3: 140.1 m/z (loss of cyclohexyl group).

        • SIL-IS: Q1: 226.2 m/z → Q3: 144.1 m/z.

      • Data Acquisition: Use instrument-specific software to create the acquisition method and process the data.

    Alternative Analytical Platforms: A Comparative Overview

    While LC-MS/MS is the industry standard, other techniques can be employed, each with distinct advantages and limitations.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique well-suited for volatile and thermally stable compounds.[6]

    • Principle: Samples are vaporized and separated in a gaseous mobile phase based on their boiling point and interaction with the column's stationary phase.

    • Causality of Experimental Choices:

      • Derivatization: Aromatic amines often exhibit poor chromatographic peak shape and thermal stability.[11] Derivatization, for example with pentafluoropropionamide, is typically required to increase volatility and improve analytical performance.[3] This adds a time-consuming and potentially variable step to the sample preparation process.

      • Sample Preparation: A more rigorous extraction like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is needed to remove non-volatile matrix components (salts, proteins) that would contaminate the GC inlet.[12]

    • Advantages: Excellent chromatographic resolution.

    • Disadvantages: Requires derivatization for this analyte class, not suitable for thermally labile molecules, and generally less throughput than modern UPLC-MS/MS.

    High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    HPLC-UV is a robust and widely available technique.

    • Principle: Separation is achieved via liquid chromatography, and detection is based on the analyte's ability to absorb light at a specific wavelength.

    • Causality of Experimental Choices:

      • Chromatography: The separation principles are similar to LC-MS/MS. However, achieving baseline separation from all matrix components is absolutely critical, as the UV detector cannot distinguish between co-eluting compounds.

      • Sample Preparation: Extensive sample cleanup (often SPE) is necessary to minimize interferences and achieve the required sensitivity.[13]

    • Advantages: Lower instrumentation cost and operational simplicity compared to MS.

    • Disadvantages: Significantly lower sensitivity and selectivity.[7][14] The LLOQ is often in the high ng/mL to µg/mL range, which may not be sufficient for many PK studies. It is also highly susceptible to interference from matrix components that absorb at the same wavelength.

    Data-Driven Comparison of Analytical Techniques

    The choice of an analytical platform should be guided by the specific requirements of the study. The table below summarizes the typical performance characteristics for the quantification of a small aromatic amine in plasma.

    Parameter LC-MS/MS GC-MS (with Derivatization) HPLC-UV
    Selectivity Excellent (based on m/z)Very Good (based on m/z)Fair to Poor (relies on RT)
    Typical LLOQ 0.05 - 1 ng/mL0.1 - 5 ng/mL10 - 100 ng/mL
    Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude
    Sample Prep Complexity Moderate (PPT, LLE, or SPE)High (LLE/SPE + Derivatization)High (often multi-step SPE)
    Throughput High (<5 min/sample)Low (long run times + prep)Moderate
    Robustness Very GoodGood (inlet can require maintenance)Excellent
    Cost (Instrument) HighModerate-HighLow
    Authoritative Grounding Gold standard for regulated bioanalysis[3]Used for specific volatile amines[3][4]Used when high sensitivity is not required

    Conclusion and Recommendations

    For the quantitative analysis of 4-Cyclohexyl-2-fluoro-5-methylaniline in biological matrices to support drug development, LC-MS/MS is the unequivocally superior methodology. Its combination of high sensitivity, unparalleled selectivity, and high throughput aligns perfectly with the rigorous demands of regulated bioanalysis.[7][8] The ability to achieve low ng/mL or even pg/mL LLOQs is often non-negotiable for accurately defining the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

    While GC-MS and HPLC-UV have their applications, they present significant drawbacks for this specific purpose. The mandatory derivatization step for GC-MS adds complexity and potential variability, while the insufficient sensitivity and selectivity of HPLC-UV make it unsuitable for most pharmacokinetic studies. The investment in LC-MS/MS technology is justified by the generation of high-quality, reliable, and defensible data that is essential for advancing a compound through the development pipeline and meeting global regulatory expectations.[2][3]

    References

    • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]

    • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). FDA Info. [Link]

    • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

    • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

    • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. (2017, January 19). Analytical Chemistry. [Link]

    • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987, May). Biomedical and Environmental Mass Spectrometry. [Link]

    • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

    • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

    • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

    • Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples. ResearchGate. [Link]

    • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019, February 6). Analytical Methods. [Link]

    • Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

    • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

    • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. [Link]

    • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

    • What type of GCMS column is best for a total resolution of aromatic amines?. (2017, January 19). ResearchGate. [Link]

    • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

    • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

    • Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. (2020, July 31). RSC Publishing. [Link]

    • [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry]. (2024, March 8). PubMed. [Link]

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    Safety & Regulatory Compliance

    Safety

    4-Cyclohexyl-2-fluoro-5-methylaniline proper disposal procedures

    Operational and Disposal Guide for 4-Cyclohexyl-2-fluoro-5-methylaniline Subtitle: A Senior Application Scientist's Protocol for Laboratory Safety and Waste Management Introduction As drug development increasingly relies...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational and Disposal Guide for 4-Cyclohexyl-2-fluoro-5-methylaniline Subtitle: A Senior Application Scientist's Protocol for Laboratory Safety and Waste Management

    Introduction

    As drug development increasingly relies on complex substituted anilines, compounds like 4-Cyclohexyl-2-fluoro-5-methylaniline have become critical building blocks in pharmaceutical synthesis and materials science[1]. However, the unique structural features that make this compound synthetically valuable—its lipophilic cyclohexyl group, electron-withdrawing fluorine atom, and reactive aniline core—also dictate stringent handling and disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure personnel safety, experimental integrity, and rigorous environmental compliance.

    Physicochemical Profile & Operational Implications

    Before handling any hazardous material, laboratory personnel must understand its fundamental properties to anticipate its behavior in waste streams.

    PropertyValueOperational Implication
    Chemical Name 4-Cyclohexyl-2-fluoro-5-methylanilineCore identity for EHS documentation.
    CAS Number 2060046-05-9Mandatory identifier for EPA waste manifesting.
    Molecular Formula C13H18FNPresence of fluorine dictates routing to Halogenated organic waste streams.
    Molecular Weight 207.29 g/mol High molecular weight; solid/oily liquid at room temperature.
    Chemical Family Substituted AnilineHigh risk of dermal absorption, methemoglobinemia, and aquatic toxicity.

    Mechanistic Hazard Assessment (Causality)

    To safely manage this chemical, one must understand the causality behind its hazards. We do not implement safety steps arbitrarily; they are dictated by molecular interactions:

    • Dermal Penetration & Systemic Toxicity: The aniline core is highly toxic and can cause methemoglobinemia (oxidizing Fe2+ to Fe3+ in hemoglobin, severely reducing the blood's oxygen-carrying capacity)[2]. The addition of the bulky, lipophilic cyclohexyl group enhances the molecule's ability to penetrate the lipid bilayer of human skin, making dermal exposure particularly dangerous.

    • Environmental Persistence: The fluorine substituent increases the compound's metabolic stability and environmental persistence. Substituted anilines are highly toxic to aquatic life[3], meaning even trace amounts must be prevented from entering standard wastewater systems.

    • Chemical Incompatibility: Anilines are electron-rich aromatic systems that react violently with strong oxidizing agents (e.g., peroxides, perchlorates, nitric acid) and strong acids[3]. Waste streams must be rigorously segregated to prevent exothermic reactions or spontaneous combustion in waste carboys.

    Immediate Safety & PPE Protocol

    Before handling or disposing of 4-Cyclohexyl-2-fluoro-5-methylaniline, establish a self-validating Personal Protective Equipment (PPE) system.

    • Step 1: Hand Protection. Standard latex is insufficient and will degrade upon contact. Use double-layered chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity[4].

    • Step 2: Respiratory Protection. Always handle the neat compound within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent the inhalation of vapors or particulates[2].

    • Step 3: Body Protection. Wear a fully buttoned lab coat and closed-toe shoes. For bulk transfers or waste consolidation, a chemical-resistant apron is required to prevent permeation through standard cotton lab coats[4].

    Spill Response Protocol

    In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

    • Step 1: Evacuate and Isolate. Alert personnel in the vicinity and secure the area. Eliminate all ignition sources immediately, as substituted anilines are combustible[3].

    • Step 2: Containment. Do NOT use combustible absorbents like sawdust or paper towels. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth[3].

    • Step 3: Collection. Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, clear plastic bag. Double-bag the waste and seal it tightly to prevent vapor escape[2].

    • Step 4: Decontamination. Wash the spill surface with a dilute acidic solution (if compatible with the surface) to protonate any residual aniline into its water-soluble salt form, followed by a thorough wash with soap and water[3]. Collect all washings as hazardous liquid waste.

    Proper Disposal Procedures

    4-Cyclohexyl-2-fluoro-5-methylaniline must be treated as Halogenated Hazardous Waste [4]. Under no circumstances should it be disposed of down the drain or in regular solid waste.

    • Step 1: Waste Segregation.

      • Liquid Waste: Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Solvents." Do not mix with acidic, basic, or oxidizing waste streams[3].

      • Solid Waste: Contaminated gloves, weighing boats, filter papers, and wipes must be placed in a solid hazardous waste bin lined with a compatible poly-bag[5].

    • Step 2: Secondary Containment. Place all primary waste containers inside secondary containment trays capable of holding 110% of the primary container's volume. Store in a designated, cool, and well-ventilated hazardous waste accumulation area, away from direct sunlight and incompatible materials[5].

    • Step 3: EPA/EHS Labeling. Every waste container must feature a standardized hazardous waste label. The label must explicitly state the full chemical name ("4-Cyclohexyl-2-fluoro-5-methylaniline"), the CAS number (2060046-05-9), and the primary hazards ("Toxic," "Environmental Hazard," "Combustible")[4].

    • Step 4: Institutional Manifesting. Do not allow waste to accumulate indefinitely or exceed your lab's satellite accumulation limits. Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[2]. Provide them with the exact volume and chemical identity to ensure proper high-temperature incineration at a licensed facility.

    Visual Workflow: Waste Management Plan

    G Start 4-Cyclohexyl-2-fluoro-5-methylaniline Waste Generation Assess Assess Waste Type Start->Assess Spill Accidental Spill Start->Spill Solid Solid Waste (PPE, Wipes, Consumables) Assess->Solid Liquid Liquid Waste (Solutions, Washings) Assess->Liquid SolidCont Double-Bag in Clear Plastic Solid->SolidCont LiquidCont Seal in Compatible Secondary Containment Liquid->LiquidCont Contain Absorb with Vermiculite/Sand Spill->Contain Contain->Solid EHS EHS Hazardous Waste Collection & EPA Manifest SolidCont->EHS LiquidCont->EHS

    Workflow for 4-Cyclohexyl-2-fluoro-5-methylaniline waste management and spill response.

    References

    • "Aniline", Rutgers Environmental Health and Safety.[Link]

    • "Aniline - Hazardous Substance Fact Sheet", New Jersey Department of Health. [Link]

    Sources

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